molecular formula C10H11ClOS B1420698 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride CAS No. 1160248-88-3

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride

Cat. No. B1420698
M. Wt: 214.71 g/mol
InChI Key: RUZYUHUCGVUZGR-UHFFFAOYSA-N
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Description

“6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride” is a chemical compound . It is related to other compounds such as “Methyl (6S)-6-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” and "ETHYL 6-METHYL-2-{[((2E)-2-{4-[(4-METHYLBENZYL)OXY]BENZYLIDENE}HYDRAZINO) (OXO)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE" .


Chemical Reactions Analysis

While specific chemical reactions involving “6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride” were not found in the available resources, related compounds have been used in various chemical reactions. For example, new benzothiophene-based compounds were synthesized and evaluated as potential anti-Alzheimer agents .

Scientific Research Applications

Chemical Synthesis and Characterization

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride is a compound with potential use in chemical synthesis. For instance, 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, a related compound, has been synthesized from 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid using Et3SiH/I2 as a reducing agent and characterized by various spectroscopic methods (Jayaraman, Sridharan, & Nagappan, 2010).

Reagent in Organic Synthesis

Compounds similar to 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride are used as reagents in organic synthesis. For example, N-Methyl-C-(trichlorotitanio)formimidoyl Chloride, an efficient reagent for homologating aldehydes and ketones to α-Hydroxycarboxamides, can potentially utilize similar benzothiophene derivatives in its reactions (Schiess & Seebach, 1983).

Crystallographic Studies

The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, a structurally related compound, has been studied. It comprises a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, providing insights into the structural aspects of similar benzothiophene compounds (Vasu et al., 2004).

Reactivity and Applications in Synthesizing Derivatives

Reactions of 2-amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile, closely related to the compound , have been explored to synthesize various derivatives, showing the versatility of these compounds in chemical reactions (Youssef, 2009).

Formation of Heteroaromatic Analogues

Research into synthesizing heteroaromatic analogues of tetrahydroisoquinoline, using reactions similar to those involving benzothiophene derivatives, indicates the potential of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride in forming biologically interesting nitrogen heterocycles (Horiguchi, Ogawa, Saitoh, & Sano, 2004).

Future Directions

The future directions for research on “6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride” and related compounds could include further exploration of their potential therapeutic properties, such as their anti-Alzheimer effects . Additionally, more research could be conducted to understand their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

properties

IUPAC Name

6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClOS/c1-6-2-3-7-8(10(11)12)5-13-9(7)4-6/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZYUHUCGVUZGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC=C2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801171929
Record name 4,5,6,7-Tetrahydro-6-methylbenzo[b]thiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride

CAS RN

1160248-88-3
Record name 4,5,6,7-Tetrahydro-6-methylbenzo[b]thiophene-3-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160248-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-6-methylbenzo[b]thiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride
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6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride
Reactant of Route 6
6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride

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